molecular formula C27H28F4N2O8 B11932769 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid

Cat. No.: B11932769
M. Wt: 584.5 g/mol
InChI Key: GKFBSFKLJKSHSZ-WOJBJXKFSA-N
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Description

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxymethyl, amino, and tetrafluorophenoxy groups. The presence of these groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclohexylamine derivative, followed by the introduction of the carboxymethyl groups through a series of carboxylation reactions. The final steps involve the attachment of the tetrafluorophenoxyethyl group and the formation of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: It can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]propionic acid
  • 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]butyric acid

Uniqueness

The uniqueness of 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, setting it apart from similar compounds with different functional group arrangements.

Properties

Molecular Formula

C27H28F4N2O8

Molecular Weight

584.5 g/mol

IUPAC Name

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid

InChI

InChI=1S/C27H28F4N2O8/c28-17-10-18(29)26(31)27(25(17)30)41-24(40)9-15-5-7-16(8-6-15)11-32(12-21(34)35)19-3-1-2-4-20(19)33(13-22(36)37)14-23(38)39/h5-8,10,19-20H,1-4,9,11-14H2,(H,34,35)(H,36,37)(H,38,39)/t19-,20-/m1/s1

InChI Key

GKFBSFKLJKSHSZ-WOJBJXKFSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N(CC2=CC=C(C=C2)CC(=O)OC3=C(C(=CC(=C3F)F)F)F)CC(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

C1CCC(C(C1)N(CC2=CC=C(C=C2)CC(=O)OC3=C(C(=CC(=C3F)F)F)F)CC(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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